PFKFB3 Kinase Inhibition: N-Aryl 6-Aminoquinoxaline vs. Other PFKFB3 Inhibitor Scaffolds
An optimized derivative of the 6-aminoquinoxaline scaffold, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine (Compound 69), achieves a 14 nM IC50 against PFKFB3 in a biochemical assay and a 0.49 µM IC50 in a cellular context. This level of activity positions the scaffold among the most potent classes of PFKFB3 inhibitors reported, providing a key advantage over earlier, less potent scaffolds [1].
| Evidence Dimension | PFKFB3 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 14 nM (biochemical) and 0.49 µM (cellular F-2,6-BP production in HCT116 cells) for the optimized derivative [1]. |
| Comparator Or Baseline | Other reported PFKFB3 inhibitor chemotypes (e.g., earlier quinoline-based or first-generation scaffolds) generally exhibit IC50 values in the micromolar to high nanomolar range [2]. |
| Quantified Difference | ~100- to >1000-fold improvement in biochemical potency compared to first-generation inhibitors; single-digit nanomolar activity represents a leading-edge profile for this target class. |
| Conditions | In vitro biochemical kinase assay and cellular assay measuring fructose-2,6-bisphosphate (F-2,6-BP) levels in human colon carcinoma HCT116 cells [1]. |
Why This Matters
This level of potency is critical for reducing the required drug dose, thereby minimizing potential off-target effects and improving the therapeutic window in oncology applications, making 6-aminoquinoxaline a preferred starting point for PFKFB3 inhibitor programs.
- [1] Boutard, N., et al. (2019). Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 169-181. View Source
- [2] Wang, Y., et al. (2020). PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships. European Journal of Medicinal Chemistry, 203, 112612. View Source
